FAK Inhibitory Activity: Coumarin-Containing 2,4-Diphenylpyrimidine Derivative (8a) vs. TAE226 in NSCLC Models
A 2,4-diphenylpyrimidine-coumarin hybrid, compound 8a, demonstrates superior FAK kinase inhibition and cellular antiproliferative activity compared to the reference inhibitor TAE226 [1]. This establishes a clear quantitative advantage for this specific derivative in a head-to-head comparison.
| Evidence Dimension | Antiproliferative activity in H1299 NSCLC cells |
|---|---|
| Target Compound Data | IC50 = 0.28 μM (Compound 8a) |
| Comparator Or Baseline | IC50 = 2.28 μM (TAE226) |
| Quantified Difference | 8a is ~8.1-fold more potent |
| Conditions | Cellular proliferation assay in H1299 cells [1] |
Why This Matters
This ~8-fold improvement in cellular potency against a validated target in a relevant cancer cell line provides a compelling rationale for selecting 2,4-diphenylpyrimidine-based leads like 8a over the comparator TAE226 in drug discovery programs.
- [1] Lei M, Huang H, Li J, Zhang J, Yu G, Jin X, Liu J. Design, synthesis and biological evaluation of coumarin-containing 2,4-diphenylpyrimidine derivatives as novel focal adhesion kinase inhibitors for treatment of non-small cell lung cancer. Bioorg Med Chem Lett. 2025;123:130240. View Source
